

N-Formylindoline chemical properties and structure

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Compound of Interest

Compound Name: N-Formylindoline

Cat. No.: B030428

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N-Formylindoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of **N-Formylindoline**. The information is curated for professionals in research and drug development, with a focus on delivering precise, actionable data.

Chemical Structure and Identification

N-Formylindoline, a derivative of indoline, features a formyl group attached to the nitrogen atom of the indoline ring. This structural modification significantly influences its chemical behavior and potential applications.

DOT Diagram of **N-Formylindoline** Structure:

Caption: Chemical structure of **N-Formylindoline**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	indoline-1-carbaldehyde
Molecular Formula	C ₉ H ₉ NO
InChI	InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2
InChIKey	DGCIPHNRGLERLO-UHFFFAOYSA-N
SMILES	O=CN1CCc2ccccc12
CAS Number	2861-55-4

Physicochemical Properties

The following table summarizes the key physicochemical properties of **N-Formylindoline**.

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	147.18 g/mol [1]
Exact Mass	147.068414 g/mol [1]
Melting Point	Not available
Boiling Point	Not available
Solubility	Not available

Synthesis of N-Formylindoline

While a specific, detailed experimental protocol for the synthesis of **N-Formylindoline** is not readily available in the searched literature, a general and widely used method for the N-formylation of secondary amines, such as indoline, involves the use of a formylating agent. A common and effective procedure is the reaction of the amine with formic acid, often in the presence of a coupling agent or under conditions that facilitate dehydration.

General Experimental Protocol for N-Formylation of Secondary Amines:

This protocol is a general representation and may require optimization for the specific synthesis of **N-Formylindoline**.

Materials:

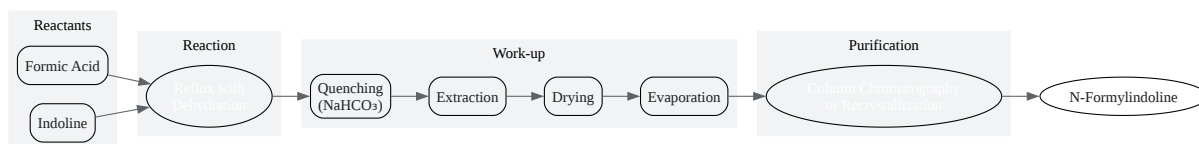
- Indoline
- Formic acid
- A suitable solvent (e.g., toluene, dichloromethane)
- Dehydrating agent (e.g., acetic anhydride) or a Dean-Stark apparatus
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indoline in a suitable solvent.
- Add an excess of formic acid to the solution.
- If using a dehydrating agent like acetic anhydride, add it dropwise to the reaction mixture. Alternatively, if using a Dean-Stark apparatus with a solvent like toluene, set it up to remove the water formed during the reaction.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acid.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **N-Formylindoline**.
- Purify the crude product by column chromatography or recrystallization as needed.

DOT Diagram of a General Synthesis Workflow:



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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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